2-chloro-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylpyridine-4-carboxamide
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Overview
Description
2-chloro-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylpyridine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a methoxyphenyl group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylpyridine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the attachment of the pyridine carboxamide moiety. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Pyridine Carboxamide Moiety: This can be done through amide bond formation reactions using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylpyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation Products: Oxidized derivatives with increased oxygen content.
Reduction Products: Reduced derivatives with decreased oxygen content.
Substitution Products: Compounds with the chloro group replaced by other functional groups.
Scientific Research Applications
2-chloro-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylpyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methoxyamphetamine: Shares the methoxyphenyl group but differs in the rest of the structure.
N-(Chloroacetyl)morpholine: Contains a chloro group and a morpholine ring, but lacks the piperidine and pyridine moieties.
Fentanyl analogues: Some analogues may share the piperidine ring but differ significantly in other structural aspects.
Uniqueness
2-chloro-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylpyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O2/c1-25(22(27)19-7-11-24-21(23)15-19)16-18-9-13-26(14-10-18)12-8-17-3-5-20(28-2)6-4-17/h3-7,11,15,18H,8-10,12-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAQKZDDTJISBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=C(C=C2)OC)C(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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